molecular formula C22H28N2O3 B1676416 Methoxyfenozide CAS No. 161050-58-4

Methoxyfenozide

Cat. No. B1676416
M. Wt: 368.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UHFFFAOYSA-N
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Description

Methoxyfenozide is a broad-spectrum insecticide . It is also known as RH 2485 . It is used to control various insects including moths and butterflies . It has a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems .


Synthesis Analysis

A simple, effective, and sensitive method has been developed for the quantitative analysis of methoxyfenozide in water and soil when kept under laboratory conditions . The content of methoxyfenozide in water and soil was analyzed by first purifying the compound through liquid-liquid extraction and partitioning followed by florisil gel filtration .


Molecular Structure Analysis

Methoxyfenozide has a molecular formula of C22H28N2O3 . It has an average mass of 368.469 Da and a monoisotopic mass of 368.209991 Da . The Methoxyfenozide molecule contains a total of 56 bonds. There are 28 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 N hydrazine(s), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

Methoxyfenozide resistance was completely recessive, polyfactorial, and autosomal . The synergism of methoxyfenozide toxicity in the resistant population for PBO (SR=95×), DEF (SR=51×) and DEM (SR=45×), suggested monooxygenases, esterases, and glutathione S-transferases as resistance mechanisms .


Physical And Chemical Properties Analysis

Methoxyfenozide is a solid, white powder . It has a melting point of 203.8 – 206.4 C and decomposes at > 240 C . It has a solubility in water of 3.3 ppm (g/L at) .

Scientific Research Applications

1. Nanoscale Delivery System for Methoxyfenozide

  • Summary of Application : Methoxyfenozide was used in a series of experiments as a hydrophobic insect growth regulator delivered via biopolymeric nanoparticles synthesized from zein, a biodegradable maize protein . The aim was to improve insecticide efficacy by enhancing absorption, coverage, and permeability, and by protecting the insecticide active ingredient from abiotic conditions and extending efficacy through controlled release .
  • Methods of Application : The positively charged zein nanoparticles, both empty and loaded with methoxyfenozide, were compared to the formulated product, Intrepid 2F, as a foliar spray in-field on soybean . Chrysodeixis includens (Walker) was used as a model and was fed sprayed soybean leaves to evaluate the efficacy of the tested foliar products over time .
  • Results : Regression analysis found no differences in mortality slopes between positively charged zein nanoparticles loaded with methoxyfenozide [(+)ZNP(MFZ)] and Intrepid 2F, suggesting comparable efficacy of the synthesized nanoparticles to a commercial product . Higher concentrations of MFZ were present in (+) ZNP(MFZ)-treated leaf tissue at 3 days following spray when compared to Intrepid 2F .

2. Methoxyfenozide-Loaded Fluorescent Mesoporous Silica Nanoparticles

  • Summary of Application : Methoxyfenozide was loaded into fluorescent mesoporous silica nanoparticles (FL-SiO2 NPs) to control Plutella xylostella, a pest that causes severe damage to crops . The objective was to develop a new control strategy using insecticide-loaded carbon dot-embedded fluorescent mesoporous silica nanoparticles .
  • Methods of Application : Two different-sized methoxyfenozide-loaded nanoparticles (Me@FL-SiO2 NPs-70 nm, Me@FL-SiO2 NPs-150 nm) were prepared, with loading content 15% and 16% . Methoxyfenozide was released constantly from Me@FL-SiO2 NPs only at specific optimum pH 7.5 .
  • Results : The lethal concentration of the LC50 value was 24 mg/L for methoxyfenozide (TC), 14 mg/L for Me@FL-SiO2 NPs-70 nm, and 15 mg/L for Me@FL-SiO2 NPs-150 nm after 72 hours exposure, respectively . The results predicted that Me@FL-SiO2 NPs-70 nm and Me@FL-SiO2 NPs-150 nm exhibited better insecticidal activity against P. xylostella than methoxyfenozide under the same concentrations of active ingredient applied .

1. Nanoscale Delivery System for Methoxyfenozide

  • Summary of Application : Methoxyfenozide was used in a series of experiments as a hydrophobic insect growth regulator delivered via biopolymeric nanoparticles synthesized from zein, a biodegradable maize protein . The aim was to improve insecticide efficacy by enhancing absorption, coverage, and permeability, and by protecting the insecticide active ingredient from abiotic conditions and extending efficacy through controlled release .
  • Methods of Application : The positively charged zein nanoparticles, both empty and loaded with methoxyfenozide, were compared to the formulated product, Intrepid 2F, as a foliar spray in-field on soybean . Chrysodeixis includens (Walker) was used as a model and was fed sprayed soybean leaves to evaluate the efficacy of the tested foliar products over time .
  • Results : Regression analysis found no differences in mortality slopes between positively charged zein nanoparticles loaded with methoxyfenozide [(+)ZNP(MFZ)] and Intrepid 2F, suggesting comparable efficacy of the synthesized nanoparticles to a commercial product . Higher concentrations of MFZ were present in (+) ZNP(MFZ)-treated leaf tissue at 3 days following spray when compared to Intrepid 2F .

2. Methoxyfenozide-Loaded Fluorescent Mesoporous Silica Nanoparticles

  • Summary of Application : Methoxyfenozide was loaded into fluorescent mesoporous silica nanoparticles (FL-SiO2 NPs) to control Plutella xylostella, a pest that causes severe damage to crops . The objective was to develop a new control strategy using insecticide-loaded carbon dot-embedded fluorescent mesoporous silica nanoparticles .
  • Methods of Application : Two different-sized methoxyfenozide-loaded nanoparticles (Me@FL-SiO2 NPs-70 nm, Me@FL-SiO2 NPs-150 nm) were prepared, with loading content 15% and 16% . Methoxyfenozide was released constantly from Me@FL-SiO2 NPs only at specific optimum pH 7.5 .
  • Results : The lethal concentration of the LC50 value was 24 mg/L for methoxyfenozide (TC), 14 mg/L for Me@FL-SiO2 NPs-70 nm, and 15 mg/L for Me@FL-SiO2 NPs-150 nm after 72 hours exposure, respectively . The results predicted that Me@FL-SiO2 NPs-70 nm and Me@FL-SiO2 NPs-150 nm exhibited better insecticidal activity against P. xylostella than methoxyfenozide under the same concentrations of active ingredient applied .

1. Nanoscale Delivery System for Methoxyfenozide

  • Summary of Application : Methoxyfenozide was used in a series of experiments as a hydrophobic insect growth regulator delivered via biopolymeric nanoparticles synthesized from zein, a biodegradable maize protein . The aim was to improve insecticide efficacy by enhancing absorption, coverage, and permeability, and by protecting the insecticide active ingredient from abiotic conditions and extending efficacy through controlled release .
  • Methods of Application : The positively charged zein nanoparticles, both empty and loaded with methoxyfenozide, were compared to the formulated product, Intrepid 2F, as a foliar spray in-field on soybean . Chrysodeixis includens (Walker) was used as a model and was fed sprayed soybean leaves to evaluate the efficacy of the tested foliar products over time .
  • Results : Regression analysis found no differences in mortality slopes between positively charged zein nanoparticles loaded with methoxyfenozide [(+)ZNP(MFZ)] and Intrepid 2F, suggesting comparable efficacy of the synthesized nanoparticles to a commercial product . Higher concentrations of MFZ were present in (+) ZNP(MFZ)-treated leaf tissue at 3 days following spray when compared to Intrepid 2F .

2. Methoxyfenozide-Loaded Fluorescent Mesoporous Silica Nanoparticles

  • Summary of Application : Methoxyfenozide was loaded into fluorescent mesoporous silica nanoparticles (FL-SiO2 NPs) to control Plutella xylostella, a pest that causes severe damage to crops . The objective was to develop a new control strategy using insecticide-loaded carbon dot-embedded fluorescent mesoporous silica nanoparticles .
  • Methods of Application : Two different-sized methoxyfenozide-loaded nanoparticles (Me@FL-SiO2 NPs-70 nm, Me@FL-SiO2 NPs-150 nm) were prepared, with loading content 15% and 16% . Methoxyfenozide was released constantly from Me@FL-SiO2 NPs only at specific optimum pH 7.5 .
  • Results : The lethal concentration of the LC50 value was 24 mg/L for methoxyfenozide (TC), 14 mg/L for Me@FL-SiO2 NPs-70 nm, and 15 mg/L for Me@FL-SiO2 NPs-150 nm after 72 hours exposure, respectively . The results predicted that Me@FL-SiO2 NPs-70 nm and Me@FL-SiO2 NPs-150 nm exhibited better insecticidal activity against P. xylostella than methoxyfenozide under the same concentrations of active ingredient applied .

Safety And Hazards

Methoxyfenozide is harmful in contact with skin and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Methoxyfenozide is highly effective against many species of lepidopterous insects, including navel orangeworm, peach twig borer, leafrollers, loopers, armyworms, and citrus leafminer . It does not disrupt beneficial insects, mites, and pollinators in many crops, such as almonds, grapes, soybeans, tomatoes, and more . This makes it an ideal fit in a resistance management program .

properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWEPFNJXQPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032628
Record name Methoxyfenozide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methoxyfenozide

Color/Form

White powder

CAS RN

161050-58-4
Record name Methoxyfenozide
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Record name Methoxyfenozide [ISO:ANSI:BSI]
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Record name Methoxyfenozide
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Record name Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Record name METHOXYFENOZIDE
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Record name Methoxyfenozide
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Melting Point

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-2-methylbenzoic acid (1.5 g, 0.01 mole) in thionyl chloride (10 mL.) was refluxed for 45 minutes and then stripped under reduced pressure. The residue was dissolved in methylene chloride (50 mL) and added dropwise with cooling at 0° C. to a solution of N-(3,5-dimethylbenzoyl)-N-tert-butylhydrazine (4.4 g. 0.02 mole) in methylene chloride (50 mL). Following the addition, the solution was stirred overnight at room temperature and filtered. The filter-cake was washed extensively with water and ether, and then dried in vacuo to give 2.1 g of N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, melting at 204°-204.5° C. 1H-NMR δppm 1.50 (s, 9H, tert-Bu), 1.63 (s, 3H, Ar--CH3), 2.25 (s, 6H, di--CH3) 3.75 (s, 3H, OCH3), 6.26 (d, 1H, Ar), 6.93-7.20 (m, 5H, Ar).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methoxyfenozide
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Reactant of Route 3
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